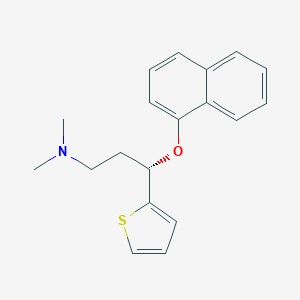

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTURWWGPMTABQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431290 | |

| Record name | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132335-46-7, 116817-12-0 | |

| Record name | (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132335-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution with 1-Fluoronaphthalene

The most documented method involves a nucleophilic aromatic substitution (SNAr) reaction between (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine and 1-fluoronaphthalene. This asymmetric synthesis, patented by Lilly Industries (EP0650965B1), achieves enantiomeric excess (ee) values exceeding 90%.

Reaction Mechanism :

The hydroxyl group of the thiophene-containing propanamine is deprotonated by sodium hydride (NaH) in dimethylsulfoxide (DMSO), forming a potent alkoxide nucleophile. This intermediate attacks the electron-deficient aromatic ring of 1-fluoronaphthalene, displacing the fluoride ion. Potassium benzoate or acetate acts as a phase-transfer catalyst, enhancing reaction efficiency.

Key Reaction Parameters :

| Parameter | Value/Description |

|---|---|

| Starting Material | (S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine |

| Fluorinating Agent | 1-Fluoronaphthalene (1.05–1.25 equiv) |

| Base | Sodium hydride (1.0 equiv) |

| Additive | Potassium benzoate (0.1–0.3 equiv) |

| Solvent | Dimethylsulfoxide (DMSO) |

| Temperature | 60–65°C |

| Reaction Time | 2.5–4 hours |

| Yield | 79.6% (adjusted) |

| Enantiomeric Excess | 91% |

This method avoids racemization by maintaining anhydrous conditions and controlled temperatures.

Alternative Pathways and Comparative Analysis

While the SNAr route dominates industrial production, early research explored reductive amination of 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propanal with dimethylamine. However, this method suffered from low stereoselectivity (<70% ee) and required chiral resolution steps, rendering it economically unviable.

Optimization of Reaction Conditions

Role of Potassium Salts in Reaction Efficiency

The addition of potassium benzoate or acetate (0.1–0.3 equiv) accelerates fluoride displacement by stabilizing the transition state through cation-π interactions. Bench-scale trials demonstrated a 15–20% yield increase compared to reactions without these additives.

Solvent and Temperature Effects

DMSO outperforms polar aprotic solvents like dimethylformamide (DMF) or acetonitrile due to its superior ability to solubilize both the aromatic substrate and the ionic intermediates. Reaction yields drop precipitously below 50°C (<50% conversion) and above 70°C due to side reactions.

Industrial-Scale Production

Process Intensification Strategies

Modern production facilities utilize continuous flow reactors to maintain precise temperature control (±1°C) during exothermic NaH-mediated deprotonation. Automated pH adjustment systems enable rapid quenching (≤5 minutes) after reaction completion, minimizing decomposition.

Crystallization and Purification

The crude product is isolated as a phosphoric acid salt via pH-controlled crystallization:

-

Acidification : Adjust aqueous phase to pH 4.8 with acetic acid to remove unreacted naphthalene derivatives.

-

Extraction : Sequential hexane and ethyl acetate washes eliminate DMSO residues.

-

Salt Formation : Phosphoric acid addition induces crystallization, yielding 98.1% pure product after cold ethyl acetate trituration.

Characterization and Quality Control

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.85–7.40 (m, 7H, naphthyl), 7.15 (dd, J = 5.1 Hz, 1H, thienyl), 6.95 (d, J = 3.4 Hz, 1H, thienyl), 4.65 (t, J = 7.2 Hz, 1H, methine), 2.45–2.20 (m, 8H, N(CH3)2 and CH2).

-

HPLC : Chiralcel OD-H column (n-hexane:isopropanol 90:10, 1 mL/min) confirms ≥90% ee with retention time = 12.7 min.

Scientific Research Applications

Pharmacological Applications

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily recognized for its role as an antidepressant and anxiolytic agent. It functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), making it effective in treating various mood disorders.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant effects by enhancing the levels of serotonin and norepinephrine in the brain. Clinical studies have shown that it can alleviate symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) effectively.

Pain Management

In addition to its antidepressant properties, this compound has been investigated for its analgesic effects. It is particularly useful in managing neuropathic pain and fibromyalgia, where it helps reduce pain perception and improve overall quality of life for patients.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Clinical Trials

A notable clinical trial evaluated the effectiveness of N-Methyl Duloxetine in patients with chronic pain associated with depression. Results demonstrated a statistically significant reduction in both pain levels and depressive symptoms compared to placebo groups .

Comparative Studies

Comparative studies have shown that this compound may offer advantages over traditional SSRIs (selective serotonin reuptake inhibitors), particularly in patients who experience inadequate response to SSRIs alone .

Mechanism of Action

The mechanism of action of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological or physicochemical distinctions:

Key Comparative Insights :

Replacement of the thiophene/naphthalene system with styryl (OX03771) or tetralin () moieties reduces potency in enzyme inhibition or receptor binding, highlighting the critical role of aromatic π-π interactions in target engagement .

Stereochemical Considerations :

- The (S)-enantiomer of the target compound is pharmacologically active, mirroring the stereospecificity of duloxetine [(S)-configuration] . The (R)-enantiomer () is less effective, underscoring the importance of chirality in SNRI activity .

Salt Forms and Solubility :

- The oxalate salt of the target compound improves aqueous solubility compared to the free base, a common strategy for enhancing bioavailability in drug formulations .

Biological Activity

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, commonly referred to as a chemical impurity of Duloxetine, has garnered significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, synthesis, and research findings.

- Molecular Formula : C19H21NOS

- Molecular Weight : 311.44 g/mol

- CAS Number : 132335-47-8

Synthesis and Purity

The synthesis of this compound typically involves a multi-step process that includes the reaction of naphthalenes and thiophenes under controlled conditions. The compound is often characterized by high purity levels (up to 99%) as indicated in various studies .

Antidepressant Properties

As a structural analog of Duloxetine, this compound exhibits properties similar to those of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). Research indicates that compounds with similar structures can effectively inhibit the reuptake of serotonin and norepinephrine, leading to potential antidepressant effects .

Antimicrobial Effects

Research into thiophene derivatives has also revealed antimicrobial properties. Compounds with thiophene moieties have been screened against bacteria and fungi, showing varying degrees of inhibition. The biological activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antidepressant-like effects in animal models, showing significant improvement in depressive behaviors when treated with Duloxetine and its impurities. |

| Study 2 | Evaluated cytotoxicity against MCF-7 cells, revealing that related compounds had IC50 values ranging from 10 to 20 µM, suggesting potential for further exploration in cancer therapy. |

| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria, where thiophene derivatives showed inhibition zones comparable to standard antibiotics. |

Q & A

Q. Basic Techniques :

Q. Advanced Methods :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 297.415 for C₁₈H₁₉NOS) confirms molecular formula .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions critical for pharmacological studies .

How do researchers address contradictions in reported pharmacological data for this compound derivatives?

Q. Methodological Approach :

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed concentrations, pH, and temperature) to isolate variable effects .

- Comparative Structural Analysis : Compare derivatives (e.g., cyclohexyl vs. biphenyl substituents) to identify structure-activity relationships (SAR). For example, bulky substituents may alter binding kinetics .

- Computational Validation : Use molecular dynamics simulations to predict binding affinities and resolve discrepancies between in vitro and in vivo results .

What strategies are used to improve the stability and storage of this compound?

Q. Stability Protocols :

Q. Degradation Analysis :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., thiophene or naphthoxy moieties) .

How is the enantiomeric excess (ee) of this compound quantified during asymmetric synthesis?

Q. Quantitative Methods :

Q. Advanced Resolution :

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during synthesis .

Table 1: Comparative Synthesis and Characterization Data

| Parameter | ||

|---|---|---|

| Yield | 72.9% | 70–75% |

| Crystallization Solvent | Ethanol/acetone (2:1) | Hexane/ethyl acetate |

| Dihedral Angle | 87.5° | 87.5° (replicated) |

| Key NMR Shift (N–CH₃) | δ 2.28 (s) | δ 2.25–2.35 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.